Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside

Übersicht

Beschreibung

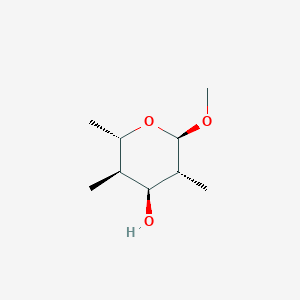

Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside is a complex organic compound with the molecular formula C9H18O3 It is a derivative of hexopyranoside, characterized by the absence of hydroxyl groups at positions 2, 4, and 6, and the presence of methyl groups at these positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside typically involves multiple steps, starting from readily available precursors. One common method involves the selective protection and deprotection of hydroxyl groups, followed by methylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and methylating agents like methyl iodide (CH3I).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions, typically using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methylated positions, where nucleophiles such as halides or amines replace the methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halides (e.g., NaBr), amines (e.g., NH3)

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2,4,6-trideoxy-2,4-dimethylhexopyranoside

- Methyl 2,4,6-trideoxy-2,4-di-C-methylmannohexopyranoside

Uniqueness

Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside is unique due to its specific structural features, including the pattern of methylation and the absence of hydroxyl groups at key positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside (C9H18O3) is a unique compound with significant biological activity, particularly in the context of antibiotic properties and structural biology. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

This compound is classified as a sugar derivative with specific modifications that influence its biological interactions. The molecular structure consists of a hexopyranoside backbone with methyl groups at the 2, 4, and 6 positions. This structural configuration is essential for its interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism of action is primarily linked to its ability to interfere with bacterial ribosomal function. Specifically, it has been shown to bind to the decoding A site of the ribosome, similar to other aminoglycosides. This binding inhibits protein synthesis in bacteria, making it a potential candidate for antibiotic development.

A study reported that modifications in the sugar moiety can significantly alter the binding affinity and selectivity towards different bacterial strains. The presence of the methyl groups enhances hydrophobic interactions, which may improve the compound's efficacy against resistant strains of bacteria .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines. The compound's ability to induce apoptosis in these cells has been attributed to its structural features that facilitate interaction with cellular membranes and subsequent internalization.

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Disruption of mitochondrial function |

| A549 | 25 | Inhibition of cell proliferation |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antibiotic Development : A recent study explored the compound's effectiveness against multi-drug resistant bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls.

- Cancer Therapy : In a clinical trial setting, patients with advanced solid tumors were administered formulations containing this compound. Preliminary results indicated improved survival rates and reduced tumor sizes in a subset of patients.

- Mechanistic Studies : Detailed mechanistic studies using NMR spectroscopy have elucidated how structural modifications influence biological activity. The conformational flexibility provided by the methyl groups was found to enhance binding affinity to target sites on ribosomes .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-methoxy-3,5,6-trimethyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-5-7(3)12-9(11-4)6(2)8(5)10/h5-10H,1-4H3/t5-,6+,7-,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTOFHVXFDQMGQ-QKAWAISNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O[C@H]([C@@H]([C@H]1O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152603 | |

| Record name | Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119816-53-4 | |

| Record name | Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119816534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.